![molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3](/img/structure/B23811.png)
1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine
Overview
Description
1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is an important intermediate of the new drug sitagliptin phosphate of Merck company . Sitagliptin phosphate is the first medicine that the DDP-4 inhibitor is applied to treat type II diabetes .
Molecular Structure Analysis
The molecular formula of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is C4H4ClF3N2O2 . The InChI is 1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) . The Canonical SMILES is C(C(=O)NNC(=O)C(F)(F)F)Cl .
Physical And Chemical Properties Analysis
The molecular weight of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is 204.53 g/mol . The exact mass is 203.9913396 g/mol . The monoisotopic mass is also 203.9913396 g/mol .
Scientific Research Applications
Fluorogenic and Chromogenic Probes for Hydrazine Detection
Hydrazine derivatives, including “1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine”, have been used in the design of fluorogenic and chromogenic probes for the detection of hydrazine . These probes have gained attention due to their sensitive nature and biological compatibility .
pH Sensing
Hydrazine-based sensors, which can be derived from “1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine”, have been found to be highly sensitive pH sensors . For example, BPPIH (N1,N3-bis(perfluorophenyl)isophthalohydrazide) is a highly sensitive pH sensor in the pH range 5.0 to 10.0 in a DMSO–water solvent mixture .
Fluoride Ion Sensing
Hydrazine-based sensors can also be used for the selective detection of fluoride ions . For instance, BPBIH (N1′,N3′-bis(perfluorobenzylidene)isophthalohydrazide) shows greater selectivity towards fluoride ions .
Turn-On Fluorescence Sensing
“1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine” could potentially be used in the development of turn-on fluorescence sensors for hydrazine detection . These sensors can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .
Environmental Monitoring
Due to the high toxicity of hydrazine to human health and its impact on the environment, “1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine” could be used in the development of sensitive methods for the detection of hydrazine in environmental samples .
Biological Applications
The biological compatibility of hydrazine-based sensors suggests potential applications in biological systems . For example, the ability of BPPIH to monitor pH changes inside cancer cells is a useful application of the sensor as a functional material .
Mechanism of Action
Target of Action
The primary target of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, is hydrazine . Hydrazine is a highly toxic organic molecule that poses a significant threat to human health .
Mode of Action
The compound interacts with hydrazine through a chemical reaction involving the ynone structure present in the compound . This interaction results in the cyclization of the ynone structure to pyrazole, leading to the restriction of the intramolecular charge transfer effect . This process significantly enhances the fluorescence of the compound, making it a useful tool for detecting hydrazine .
Biochemical Pathways
The compound’s interaction with hydrazine affects various biochemical pathways. For instance, the synthesis of unsymmetrical hydrazines involves cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant . This reaction offers good chemoselectivity and functional group tolerance .
Pharmacokinetics
The compound’s interaction with hydrazine suggests that it may have a high sensitivity (detection limit: 016 μM), a wide linear range (0–50 μM), and a high selectivity . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is a significant enhancement in fluorescence when hydrazine is added . This makes the compound a useful tool for detecting hydrazine in various environments, including weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions . Additionally, the compound has been successfully applied to detect hydrazine in real water samples and human blood serum , demonstrating its effectiveness in various environments.
Safety and Hazards
1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is toxic if swallowed . It causes skin irritation . It also causes serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKIVKLXFDNBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NNC(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474799 | |
Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine | |
CAS RN |
762240-99-3 | |
Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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